(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as MSMP, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Sulfur and Nitrogen-Containing Compounds
Sulfur and nitrogen-containing compounds, such as sulfinamides and thiophenes, are pivotal in various scientific research domains, particularly in medicinal chemistry for their bioactive properties (Philip et al., 2020; Xuan, 2020). These compounds serve as critical intermediates for synthesizing various heterocyclic compounds, highlighting their utility in developing new therapeutic agents and materials with unique electronic properties.
Pharmacokinetics and Pharmacodynamics
Research on disulfiram, a drug metabolized into several compounds including those with sulfur functionalities, provides insight into the complex pharmacokinetics and pharmacodynamics associated with sulfur-containing medications (Johansson, 1992). Understanding these processes is crucial for developing new drugs with optimized efficacy and safety profiles.
Sulfonamide Inhibitors
Sulfonamide compounds have been recognized for their broad therapeutic applications, ranging from antibacterial agents to inhibitors targeting various enzymes and receptors (Gulcin & Taslimi, 2018). The structural versatility of sulfonamides allows for the design of compounds with targeted biological activities, underscoring the potential of (E)-1-(3-(methylsulfonyl)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in similar applications.
properties
IUPAC Name |
(E)-1-(3-methylsulfonylpyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-18(15,16)11-6-7-13(9-11)12(14)5-4-10-3-2-8-17-10/h2-5,8,11H,6-7,9H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDLWJDRBJBJLZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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